molecular formula C6H4FIN2O2 B1484804 2-Fluoro-3-iodo-6-nitroaniline CAS No. 2091668-32-3

2-Fluoro-3-iodo-6-nitroaniline

Cat. No. B1484804
M. Wt: 282.01 g/mol
InChI Key: BIBBGKZWTUXTQQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-6-nitroaniline is a compound with the molecular formula C6H4FIN2O2 . It is a solid substance and its molecular weight is 282.01 .


Synthesis Analysis

The synthesis of anilines like 2-Fluoro-3-iodo-6-nitroaniline typically involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position relative to itself . This is important for controlling the structure of the final product .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-iodo-6-nitroaniline can be represented by the formula C6H4FIN2O2 . The compound contains fluorine, iodine, and nitro functional groups attached to an aniline (phenylamine) base .


Physical And Chemical Properties Analysis

2-Fluoro-3-iodo-6-nitroaniline is a solid substance . Its molecular weight is 282.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Dye Synthesis

2-Fluoro-3-iodo-6-nitroaniline has been explored in the synthesis of various dyes. For instance, derivatives like 2-Iodo-4-nitroaniline and 6-iodo-2,4-dinitroaniline, related to 2-Fluoro-3-iodo-6-nitroaniline, have been prepared and used in the production of disperse dyes for synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their dyeing and fastness properties, compared with other halogen-substituted derivatives (Peters & Soboyejo, 2008).

Pharmaceutical Intermediates

In pharmaceutical research, 2-Fluoro-3-iodo-6-nitroaniline could potentially serve as an intermediate. A study demonstrated the selective hydrogenation of an iodo-nitroaromatic compound, a process relevant for synthesizing active pharmaceutical ingredients. This research highlights the potential of using halogenated nitroanilines as key intermediates in pharmaceutical manufacturing (Said et al., 2017).

Material Science

The compound has been studied for its application in material sciences, particularly in the functionalization of surfaces. For example, nucleophilic aromatic substitution reactions involving fluoronitro-substituted aromatic compounds have been used to modify silica particles, providing them with chromophoric groups and primary amino functionalities. This method offers an approach to synthetically modify materials for various applications, including sensors and catalysts (Roth et al., 2006).

Analytical Chemistry

In analytical chemistry, the mass spectral identification of isomeric fluoronitroanilines, including compounds similar to 2-Fluoro-3-iodo-6-nitroaniline, has been explored. This research assists in the positive identification of isomeric compounds, which is crucial for the accurate analysis of complex mixtures in environmental and forensic investigations (Fu & Rosenberg, 1980).

properties

IUPAC Name

2-fluoro-3-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBGKZWTUXTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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